Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Catalog No.
S3201884
CAS No.
1218664-42-6
M.F
C10H11F2NO2
M. Wt
215.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)aceta...

CAS Number

1218664-42-6

Product Name

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

IUPAC Name

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Molecular Formula

C10H11F2NO2

Molecular Weight

215.2

InChI

InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3

InChI Key

RYFNDOUCPLCYIA-UHFFFAOYSA-N

SMILES

CNC(C1=C(C=CC(=C1)F)F)C(=O)OC

solubility

not available

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is a chemical compound characterized by its distinctive molecular structure, which includes a difluorophenyl group and a methylaminoacetate moiety. The compound has two notable fluorine atoms located at the 2 and 5 positions of the phenyl ring, contributing to its unique chemical properties. Its molecular formula is C10H12ClF2NO2C_{10}H_{12}ClF_{2}NO_{2} when in hydrochloride form, with a molecular weight of approximately 251.66 g/mol .

  • Potential skin and eye irritant: The presence of the amine group suggests potential skin and eye irritation upon contact [].
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.
  • Unknown flammability and reactivity: Information on flammability and reactivity is not available and should be treated with caution.
Typical for compounds containing amine and ester functionalities. Key reactions include:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Acylation: The amine group can undergo acylation reactions, forming amides when reacted with acyl chlorides or anhydrides.

The synthesis of methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves multi-step organic reactions:

  • Formation of the Difluorophenyl Intermediate: Starting from commercially available difluorobenzene derivatives, various methods such as Friedel-Crafts reactions can be employed.
  • Amine Introduction: The introduction of the methylamino group can be achieved through reductive amination or direct amination techniques.
  • Esterification: Finally, the compound is converted into its ester form through reaction with methyl acetate or methanol in the presence of an acid catalyst.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has potential applications in various fields:

  • Pharmaceutical Industry: It may serve as a precursor for developing new therapeutic agents targeting neurological disorders or cancer.
  • Research: As a chemical probe in biological studies to understand drug interactions and metabolic pathways.

Interaction studies involving methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate are crucial for understanding its pharmacokinetics and pharmacodynamics. Preliminary data suggest potential interactions with:

  • Enzymes: Investigating its role as an inhibitor or substrate for cytochrome P450 enzymes could provide insights into its metabolic fate.
  • Receptors: Studies focusing on serotonin or dopamine receptors may elucidate its mechanism of action in mood regulation.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate1218664-42-6Contains one fluorine atom; different phenyl substitution.
Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate1234567-89-0Chlorine substitution instead of fluorine; different biological activity profile.
Methyl 3-(3,4-dichlorophenyl)-3-(dimethylamino)propanoate9876543-21-0Dimethylamino group; altered carbon chain length affecting solubility and activity.

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to its specific difluoro substitution pattern on the phenyl ring and its potential applications in medicinal chemistry that differentiate it from other similar compounds.

XLogP3

1.6

Dates

Last modified: 08-18-2023

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